SSTC3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

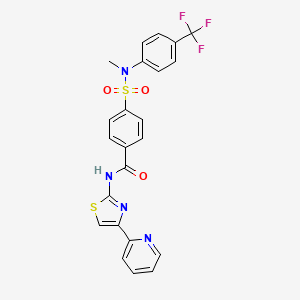

Structure

3D Structure

Properties

IUPAC Name |

4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFAATUFWDDUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SSTC3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α) that potently inhibits the canonical WNT/β-catenin signaling pathway. By directly binding to and activating CK1α, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, a key transcriptional coactivator in the WNT pathway. This targeted mechanism of action has demonstrated significant preclinical efficacy in attenuating the growth of WNT-driven cancers, particularly colorectal cancer (CRC), with a favorable pharmacokinetic profile and minimal gastrointestinal toxicity. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: CK1α Activation and WNT Pathway Inhibition

This compound functions as a direct activator of the serine/threonine kinase CK1α. In the canonical WNT signaling pathway, a multi-protein "destruction complex," which includes CK1α, Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), targets β-catenin for degradation. In the absence of a WNT ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent destruction by the proteasome.

This compound enhances the activity of this destruction complex by allosterically activating CK1α. This leads to increased phosphorylation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. As a result, the transcription of WNT target genes, which are crucial for cell proliferation and survival, is suppressed.[1][2] This mechanism is particularly effective in cancers with mutations in WNT pathway components, such as APC, which lead to aberrant pathway activation.[3]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the WNT Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | |||

| CK1α | 32 nM | Recombinant CK1α | [3][4] |

| WNT Signaling Inhibition (EC50) | |||

| TOPflash Reporter Assay | 30 nM | 293T cells | [3][4] |

| Cell Viability Inhibition (EC50) | |||

| HCT116 (CRC) | 78 nM | - | [3] |

| SW403 (CRC) | 61 nM (Colony Formation) | - | [3] |

| HT29 (CRC) | 168 nM (Colony Formation) | - | [3] |

| Organoid Growth Inhibition (EC50) | |||

| Apcmin organoids | 70 nM | - | [3] |

| Apc-/- organoids | 150 nM | - | [3] |

| Wild-type organoids | 2.9 µM | - | [3] |

| WNT Target Gene Inhibition (EC50) | |||

| AXIN2 | 100 nM | SW403 cells | [3] |

| LGR5 | 106 nM | SW403 cells | [3] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Parameter | Dosage | Animal Model | Outcome | Reference |

| Tumor Growth Inhibition | 10 mg/kg, IP, daily for 1 month | Five-week-old Apcmin mice | Inhibited the growth of Apc mutation-driven tumors. | [3][4] |

| 25 mg/kg, IP, daily for 8-12 days | CD-1 mice with HCT116 xenografts | Suppressed the growth of colorectal carcinoma. | [3][4] | |

| Pharmacokinetics (Single IP dose) | 25 mg/kg | CD-1 mice | Cmax: 7.5 µM; Plasma concentration >250 nM for >24 hours. | [3] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Li et al., Science Signaling (2017).[3]

WNT/β-catenin Reporter Assay (TOPflash Assay)

This assay quantifies the activity of the WNT signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.

-

Reagents:

-

HEK 293T cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

WNT3A conditioned media

-

This compound (in DMSO)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Seed 293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

The following day, co-transfect the cells with the TOPflash and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with DMEM containing WNT3A conditioned media to stimulate the WNT pathway.

-

Add this compound at various concentrations (e.g., 0-1 µM) to the appropriate wells. Include a DMSO vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

In Vitro CK1α Kinase Assay

This assay directly measures the ability of this compound to enhance the kinase activity of recombinant CK1α.

-

Reagents:

-

Recombinant human CK1α

-

CK1α substrate (e.g., a specific peptide or β-catenin fragment)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound (in DMSO)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

Phosphocellulose paper or appropriate assay plates

-

Scintillation counter or luminometer

-

-

Protocol:

-

Prepare a reaction mixture containing recombinant CK1α, the specific substrate, and kinase buffer.

-

Add this compound at various concentrations or a DMSO vehicle control to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or unlabeled ATP for ADP-Glo™).

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate.

-

For the radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

-

-

Cell Viability and Colony Formation Assays

These assays assess the effect of this compound on the survival and proliferative capacity of cancer cells.

-

Cell Lines: HCT116, SW403, HT29 (colorectal cancer cell lines).

-

Reagents:

-

Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or Crystal Violet stain

-

Tissue culture plates (96-well for viability, 6-well for colony formation)

-

-

Protocol (Cell Viability):

-

Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate for 5 days.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, which measures ATP levels as an indicator of metabolically active cells.

-

Plot luminescence against this compound concentration to determine the EC50.

-

-

Protocol (Colony Formation):

-

Seed cells in 6-well plates at a very low density (e.g., 500-1,000 cells/well).

-

Treat with this compound or DMSO vehicle control and incubate for 10-14 days, allowing colonies to form.

-

Wash the wells with PBS, fix the colonies with methanol or paraformaldehyde, and stain with 0.5% crystal violet.

-

Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as >50 cells).

-

This compound-CK1α Pull-Down Assay

This assay demonstrates the direct physical interaction between this compound and cellular CK1α.

-

Reagents:

-

This compound-coupled agarose beads (this compound is chemically linked to agarose beads)

-

Control agarose beads

-

Cell lysate from a cell line expressing CK1α (e.g., 293T cells)

-

Lysis buffer (e.g., containing non-ionic detergents like NP-40)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Primary antibody against CK1α

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

-

-

Protocol:

-

Incubate the this compound-coupled agarose beads and control beads with cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody specific for CK1α to detect its presence in the pull-down fraction.

-

Experimental Workflow Diagram

Caption: Key Experimental Workflows for this compound Characterization.

Conclusion

This compound represents a promising therapeutic agent that targets the WNT signaling pathway through a well-defined mechanism of action. By activating CK1α, this compound effectively promotes the degradation of β-catenin, leading to the suppression of WNT-driven cell proliferation. The potent in vitro and in vivo activity, coupled with a favorable safety profile, underscores the potential of this compound as a targeted therapy for colorectal and other WNT-dependent cancers. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of CK1α activators.

References

- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

SSTC3: A Potent Activator of Casein Kinase 1α for Targeted Wnt Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Wnt signaling pathway, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, most notably colorectal cancer (CRC). Constitutive activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, leads to uncontrolled cell growth. While the Wnt pathway presents a compelling therapeutic target, the development of effective and safe inhibitors has been challenging due to potential on-target toxicities in normal tissues. This whitepaper details the mechanism, efficacy, and experimental validation of SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α). This compound represents a promising therapeutic strategy by selectively targeting Wnt-dependent tumors while exhibiting minimal gastrointestinal toxicity. Through direct activation of CK1α, a key negative regulator of the Wnt pathway, this compound enhances the degradation of β-catenin, thereby inhibiting downstream oncogenic signaling. This document provides a comprehensive overview of the quantitative data supporting this compound's activity, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and Casein Kinase 1α

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in the β-catenin destruction complex. This complex, which also includes APC, Axin, and Glycogen Synthase Kinase 3 (GSK3), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2] In the absence of Wnt signaling, this process keeps cytoplasmic β-catenin levels low.[3] However, in Wnt-driven cancers, mutations often disrupt the destruction complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes that promote proliferation.[2][4]

This compound is a potent and specific small-molecule activator of CK1α.[5][6] By binding to and allosterically activating CK1α, this compound enhances the function of the destruction complex, promoting β-catenin phosphorylation and degradation even in the context of upstream mutations that would otherwise stabilize it.[7][8] This mechanism of action provides a targeted approach to inhibit Wnt signaling in cancer cells that are dependent on this pathway for their survival.

Quantitative Data Summary

The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Reference |

| CK1α Binding Affinity (Kd) | 32 nM | Purified recombinant CK1α | [5][9] |

| Wnt Signaling Inhibition (EC50) | 30 nM | WNT reporter gene assay in 293T cells | [5][9] |

| HCT116 Cell Viability (EC50) | 123 nM | HCT116 (mutant CTNNB1) | [10] |

| HCT116 (CTNNB1 deleted) Cell Viability (EC50) | 1.5 µM | HCT116 (mutant CTNNB1 allele deleted) | [10] |

| HT29 Cell Viability (EC50) | 132 nM | HT29 (APC mutation) | [10] |

| SW403 Cell Viability (EC50) | 63 nM | SW403 (APC mutation) | [10] |

| RKO Cell Viability (EC50) | 3.1 µM | RKO (Wnt-independent) | [9] |

| AXIN2 Expression Inhibition (EC50) | 100 nM | Colorectal cancer cell lines | [9] |

| LGR5 Expression Inhibition (EC50) | 106 nM | Colorectal cancer cell lines | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| CD-1 mice with HCT116 xenografts | 25 mg/kg, IP once daily for 8-12 days | Significantly inhibited tumor growth | [5][10] |

| Apcmin mice | 10 mg/kg, IP once daily for 1 month | Reduced number and size of intestinal polyps; increased survival | [5][10] |

| CD-1 mice | Single 25 mg/kg IP injection | Plasma concentration of ~250 nM maintained for 24 hours | [10] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by directly modulating the Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.

Caption: this compound activates CK1α to promote β-catenin degradation and inhibit Wnt signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro CK1α Binding Assay (Kinase-Glo® Assay)

This assay quantifies the direct binding of this compound to recombinant CK1α.

Caption: Workflow for determining the binding affinity of this compound to CK1α.

Protocol:

-

Reagent Preparation: Recombinant human CK1α is diluted in kinase buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer.

-

Binding Reaction: Equal volumes of the CK1α solution and each this compound dilution are mixed in a 384-well plate and incubated at room temperature for 60 minutes to allow for binding.

-

Kinase Reaction: ATP is added to each well to a final concentration of 10 µM to initiate the kinase reaction. The plate is incubated for 30 minutes at 30°C.

-

Luminescence Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay reagent is added to each well. The plate is incubated for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Wnt Signaling Reporter Assay (TOPflash Assay)

This cell-based assay measures the effect of this compound on Wnt signaling activity.

Caption: Workflow for the Wnt signaling reporter assay.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with the TOPflash TCF/LEF reporter plasmid (containing firefly luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, the media is replaced with media containing Wnt3a-conditioned media to stimulate the Wnt pathway, along with a serial dilution of this compound.

-

Incubation: Cells are incubated for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: The firefly luciferase activity (TOPflash) is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. The normalized data is then plotted against the this compound concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to confirm the engagement of this compound with its target, CK1α, in a cellular context.[11][12]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

-

Cell Treatment: A colorectal cancer cell line (e.g., SW403) is treated with this compound or a vehicle control (DMSO) for a specified time.

-

Heating: The cells are harvested and lysed. The lysates are divided into aliquots and heated at different temperatures for a short period (e.g., 3 minutes).

-

Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: The supernatant, containing the soluble, folded proteins, is collected. The amount of soluble CK1α in each sample is determined by Western blotting using a specific anti-CK1α antibody.

-

Data Analysis: The band intensities of CK1α are quantified and plotted against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of CK1α.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for in vivo xenograft studies.

Protocol:

-

Tumor Implantation: HCT116 colorectal cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., CD-1 nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.

-

Treatment: this compound is administered intraperitoneally (IP) at a specified dose and schedule (e.g., 25 mg/kg, once daily). The control group receives the vehicle on the same schedule.

-

Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. Tumors can be further analyzed for biomarkers of Wnt signaling inhibition (e.g., β-catenin levels, target gene expression) by immunohistochemistry or qRT-PCR.

Conclusion and Future Directions

This compound has emerged as a potent and selective activator of CK1α, demonstrating significant preclinical efficacy in models of Wnt-driven colorectal cancer.[10][13] Its ability to reactivate the β-catenin destruction complex provides a rational therapeutic strategy for cancers harboring mutations that lead to constitutive Wnt pathway activation.[8] The favorable pharmacokinetic properties of this compound, coupled with its minimal gastrointestinal toxicity, distinguish it from other classes of Wnt inhibitors.[5][14]

Future research should focus on further elucidating the structural basis of this compound's interaction with CK1α to guide the development of next-generation activators with enhanced potency and drug-like properties. Additionally, exploring the efficacy of this compound in other Wnt-dependent malignancies and in combination with other targeted therapies or immunotherapies will be crucial for defining its full clinical potential. The differential abundance of CK1α in tumors versus normal tissues suggests a potential biomarker strategy for patient selection, which warrants further investigation in clinical settings.[10][14] Overall, this compound represents a promising and innovative approach to targeting the Wnt signaling pathway in cancer.

References

- 1. newswise.com [newswise.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. youtube.com [youtube.com]

- 13. lin2.curehunter.com [lin2.curehunter.com]

- 14. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SSTC3: A Potent Activator of Casein Kinase 1α and Inhibitor of WNT Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SSTC3, a novel small molecule with significant potential in the field of oncology, particularly for WNT-driven cancers. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its biological context.

Chemical Structure and Properties

This compound is a potent and selective activator of casein kinase 1α (CK1α). Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |

| CAS Number | 1242422-09-8 |

| Molecular Formula | C23H17F3N4O3S2 |

| Molecular Weight | 518.53 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: CK1α Activation and WNT Signaling Inhibition

This compound functions as a potent activator of CK1α, a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT signaling pathway. In the canonical WNT pathway, in the absence of a WNT ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

Mutations in components of this pathway, particularly in APC, are common in colorectal cancers (CRC), leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of genes that promote cell proliferation and tumor growth.

This compound enhances the activity of CK1α, thereby promoting the phosphorylation and subsequent degradation of β-catenin. This leads to the inhibition of WNT signaling and a reduction in the proliferation of cancer cells that are dependent on this pathway.

Signaling Pathway Diagram

Caption: WNT signaling pathway and the mechanism of this compound action.

Biological Activity and Quantitative Data

This compound has demonstrated potent biological activity in various preclinical models. The following tables summarize key quantitative data.

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| Kd for CK1α | - | 32 nM | [1] |

| EC50 for WNT signaling inhibition | HEK293T | 30 nM | [1] |

| EC50 for cell viability (CRC cells) | HT29 | 132 nM | [1] |

| SW403 | 63 nM | [1] | |

| HCT116 | 123 nM | [1] |

In Vivo Activity

| Animal Model | Treatment | Outcome | Reference |

| HCT116 Xenograft (CD-1 mice) | 25 mg/kg, i.p. daily for 8-12 days | Suppressed tumor growth | [2] |

| ApcMin mice | 10 mg/kg, i.p. daily for 1 month | Inhibited intestinal polyp growth | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound.

Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing the effect of this compound on the viability of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, SW403)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated β-catenin

This protocol outlines the steps to detect changes in β-catenin phosphorylation upon this compound treatment.

Materials:

-

SW403 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-β-catenin (Ser45), Mouse anti-β-catenin, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

Procedure:

-

Plate SW403 cells and allow them to adhere.

-

Treat cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 15 minutes).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe for total β-catenin and β-actin as loading controls.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a promising small molecule that targets the WNT signaling pathway through the activation of CK1α. Its potent in vitro and in vivo activity against colorectal cancer models suggests its potential as a therapeutic agent for WNT-driven malignancies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in advancing this compound towards clinical application.

References

The Discovery and Development of SSTC3: A Novel Activator of Casein Kinase 1α for WNT-Dependent Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α), a critical negative regulator of the WNT signaling pathway. Constitutive activation of the WNT pathway is a primary driver in a multitude of human cancers, most notably colorectal cancer (CRC). This compound has demonstrated potent and selective inhibition of WNT signaling, leading to anti-tumor activity in preclinical models of CRC and medulloblastoma. With a favorable pharmacokinetic profile compared to earlier CK1α activators, this compound represents a promising therapeutic candidate. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, with over 90% of colorectal cancers exhibiting mutations that lead to constitutive pathway activity[1]. Despite its significance as a cancer driver, the WNT pathway has been a challenging target for therapeutic intervention due to a limited number of "druggable" components and significant on-target toxicities in normal tissues, particularly the gastrointestinal tract.

A key regulatory node in the WNT pathway is the "destruction complex," which targets the central effector, β-catenin, for proteasomal degradation. A critical component of this complex is Casein Kinase 1α (CK1α). The discovery that pharmacological activation of CK1α can suppress WNT signaling has opened a new avenue for targeted cancer therapy[2].

This compound is a second-generation, small-molecule activator of CK1α developed by StemSynergy Therapeutics[3][4]. It was identified through an in silico screening approach and subsequent medicinal chemistry efforts to improve upon the pharmacokinetic properties of first-in-class CK1α activators like pyrvinium[2]. Preclinical studies have shown that this compound effectively inhibits the growth of WNT-dependent tumors in vitro and in vivo with minimal gastrointestinal toxicity, suggesting a promising therapeutic window[3][5].

Mechanism of Action

This compound functions as a direct activator of the serine/threonine kinase CK1α. The primary mechanism by which this compound inhibits WNT signaling is through the hyper-activation of the β-catenin destruction complex, leading to the enhanced degradation of β-catenin.

WNT Signaling Pathway and the Role of CK1α

In the absence of a WNT ligand (the "off-state"), cytoplasmic β-catenin is sequestered by a destruction complex comprising the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the kinases Glycogen Synthase Kinase 3 (GSK3) and CK1α. Within this complex, CK1α initiates the phosphorylation of β-catenin, which primes it for subsequent phosphorylation by GSK3. This dual phosphorylation event marks β-catenin for ubiquitination by the E3 ligase β-TrCP, followed by its rapid degradation by the proteasome.

Upon binding of a WNT ligand to its receptors, Frizzled (FZD) and LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of WNT target genes, which promote cell proliferation and survival.

Pharmacological Activation of CK1α by this compound

This compound enhances the catalytic activity of CK1α, thereby promoting the phosphorylation and subsequent degradation of β-catenin, even in the presence of oncogenic mutations that would normally stabilize it. This effectively turns off the downstream WNT signaling cascade.

Interestingly, it has been observed that WNT-driven tumors often have lower levels of CK1α compared to normal tissues. This differential abundance may contribute to the enhanced therapeutic index of this compound, as the cancer cells are more sensitive to the pharmacological activation of the remaining CK1α[3][5].

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical WNT/β-catenin pathway. In some cancer types, such as medulloblastoma, this compound has also been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway.

WNT/β-catenin Signaling Pathway

The following diagram illustrates the canonical WNT signaling pathway and the intervention point of this compound.

References

- 1. stemsynergy.com [stemsynergy.com]

- 2. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemsynergy.com [stemsynergy.com]

- 5. lin2.curehunter.com [lin2.curehunter.com]

In Vitro Anti-Cancer Properties of SSTC3: A Technical Guide

SSTC3 is a novel small-molecule activator of casein kinase 1α (CK1α) that has demonstrated significant anti-cancer properties, particularly in preclinical models of WNT-driven cancers such as colorectal cancer (CRC).[1] This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action and therapeutic potential of this compound.

Mechanism of Action: Inhibition of the WNT Signaling Pathway

The canonical WNT signaling pathway is a critical regulator of cell proliferation and is constitutively active in a vast majority of colorectal cancers, often due to mutations in genes like APC or CTNNB1 (β-catenin).[1][2] In the absence of WNT signaling, a "destruction complex" comprising CK1α, Glycogen Synthase Kinase 3 (GSK3), Adenomatous Polyposis Coli (APC), and Axin phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3] This keeps cytoplasmic levels of β-catenin low.

This compound exerts its anti-cancer effects by directly binding to and activating CK1α (Kd = 32 nM).[4] This activation enhances the function of the destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin.[1][4] The reduction in β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of WNT target genes that drive cancer cell proliferation and survival.[1][5]

Caption: WNT signaling pathway and the mechanism of this compound action.

Quantitative Data on Anti-Cancer Efficacy

In vitro studies have quantified the potent and selective effects of this compound on WNT-dependent cancer cells. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight its efficacy in reducing cell viability and colony formation.

Table 1: this compound Efficacy on Colorectal Cancer (CRC) Cell Viability and Colony Formation

| Cell Line | Driving Mutation | Assay Type | EC50 / IC50 (nM) | Reference |

| SW403 | APC | Viability | 63 | [1] |

| Colony Formation | 61 | [1] | ||

| HT29 | APC | Viability | 132 | [1] |

| Colony Formation | 168 | [1] | ||

| HCT116 | CTNNB1 | Viability | 123 | [1] |

| Colony Formation | 80 | [1] | ||

| RKO | WNT-independent | Viability | 3,100 (3.1 µM) | [5][6] |

| HCT116 (mutant CTNNB1 deleted) | WNT-independent | Viability | 1,500 (1.5 µM) | [5] |

Table 2: this compound Efficacy on WNT Signaling and Apc Mutant Organoids

| Model System | Assay Type | EC50 (nM) | Reference |

| WNT Reporter Assay | WNT Activity | 30 | [4] |

| Apcmin Organoids | Growth Attenuation | 70 | [1] |

| Apc-/- Organoids | Growth Attenuation | 150 | [1] |

| Wild-type Organoids | Growth Attenuation | 2,900 (2.9 µM) | [1] |

| HCT116 Cells | AXIN2 Gene Expression | 100 | [5] |

| HCT116 Cells | LGR5 Gene Expression | 106 | [5] |

The data clearly indicates that this compound is significantly more potent in cancer cell lines with hyperactive WNT signaling compared to WNT-independent lines or normal organoids, suggesting a wide therapeutic window.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound's in vitro effects.

Cell Viability Assay

This assay measures the dose-dependent effect of this compound on the viability of cancer cell lines.

-

Cell Lines: Colorectal cancer (CRC) cell lines such as HCT116, HT29, SW403, and RKO.[1]

-

Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere overnight, they are treated with a range of this compound concentrations (e.g., 0-1 µM).[4][7]

-

Incubation: Cells are incubated with the compound for a specified period, typically 5 days.[4][7]

-

Measurement: Cell viability is assessed using commercially available reagents (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measure ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence is measured with a plate reader, and the data is normalized to vehicle-treated controls to calculate EC50 values.

Caption: Workflow for a typical cell viability assay with this compound.

Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status, providing mechanistic insights.

-

Cell Line: SW403 cells are suitable for observing effects on β-catenin.[4]

-

Treatment: Cells are treated with this compound (e.g., 100 nM) for a short duration (e.g., 15 minutes) to capture rapid phosphorylation events.[4][7]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., phospho-β-catenin, total β-catenin, CK1α) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term effects on cell proliferation and survival.

-

Cell Lines: WNT-dependent CRC cell lines (HCT116, HT29, SW403).[1]

-

Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for an extended period (e.g., 10-14 days) until visible colonies form. The medium may be replaced periodically.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Analysis: The number of colonies (typically >50 cells) is counted. The results are used to calculate the surviving fraction and determine the IC50 for colony formation.

Conclusion

The in vitro data for this compound provides a strong foundation for its development as a targeted anti-cancer agent. It potently and selectively reduces the viability of cancer cells characterized by a constitutively active WNT signaling pathway.[1][5] The mechanism of action, through the activation of CK1α and subsequent degradation of β-catenin, is well-defined.[2][4] The detailed experimental protocols provided herein serve as a guide for further research into this compound and other CK1α activators, facilitating the continued exploration of this promising therapeutic strategy for WNT-driven malignancies.

References

- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

SSTC3: A Novel Activator of CK1α for Targeted Therapy of Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a majority of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway. The constitutive activity of this pathway, often due to mutations in genes such as Adenomatous Polyposis Coli (APC), leads to uncontrolled cell proliferation and tumor growth. SSTC3, a novel small-molecule activator of Casein Kinase 1α (CK1α), has emerged as a promising therapeutic agent that targets the core of this oncogenic pathway. This technical guide provides a comprehensive overview of this compound as a potential therapeutic for CRC, detailing its mechanism of action, preclinical efficacy, and the experimental protocols to evaluate its activity. A key finding is the differential expression of CK1α in CRC cells compared to normal intestinal tissue, providing a therapeutic window for this compound with potentially minimal gastrointestinal toxicity.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel CRC therapies.

Introduction: The Wnt Signaling Pathway in Colorectal Cancer

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis.[4][5] In the intestine, it is essential for maintaining the stem cell niche at the base of the crypts. The canonical Wnt/β-catenin pathway is a central player in this process.[5] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] This keeps cytoplasmic β-catenin levels low.

Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[6] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6] In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as AXIN2 and LGR5, which promote cell proliferation and maintain a stem-cell-like state.[7]

In over 90% of colorectal cancers, mutations in components of the Wnt pathway, most commonly in the APC gene, lead to the constitutive stabilization of β-catenin, irrespective of Wnt ligand presence.[2][8] This results in constant transcriptional activation of Wnt target genes, driving tumorigenesis.[8] Therefore, inhibiting the Wnt/β-catenin pathway downstream of these mutations is a highly sought-after therapeutic strategy.

This compound: A Small-Molecule Activator of CK1α

This compound is a novel small-molecule activator of Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[3][9] By activating CK1α, this compound enhances the phosphorylation of β-catenin, thereby promoting its degradation and reducing the levels of nuclear β-catenin available for transcriptional activation of Wnt target genes.[2] This mechanism effectively counteracts the effects of upstream mutations in the Wnt pathway, such as those in APC.

Mechanism of Action

The proposed mechanism of action for this compound in colorectal cancer is centered on its ability to potentiate the function of the β-catenin destruction complex.

Preclinical Efficacy of this compound in Colorectal Cancer

Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound in various models of colorectal cancer.

In Vitro Efficacy

This compound has been shown to reduce the viability and colony formation of Wnt-dependent colorectal cancer cell lines in a dose-dependent manner.[7] The half-maximal effective concentrations (EC50) for cell viability are in the nanomolar range for sensitive cell lines.[7]

| Cell Line | Genotype | EC50 (Viability) | EC50 (Colony Formation) | Reference |

| HT29 | APC mutant | 132 nM | 168 nM | [7] |

| SW403 | APC mutant | 63 nM | 61 nM | [7] |

| HCT116 | CTNNB1 mutant | 123 nM | 80 nM | [7] |

| RKO | WNT-independent | 3.1 µM | - | [7] |

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

Furthermore, this compound treatment leads to a reduction in the expression of Wnt target genes, such as AXIN2 and LGR5, with EC50 values comparable to its effect on cell viability.[7] The binding affinity (Kd) of this compound to CK1α is 32 nM.[9]

In Vivo Efficacy

In vivo studies using mouse models of colorectal cancer have corroborated the in vitro findings. This compound has been shown to inhibit the growth of colorectal cancer xenografts and patient-derived xenografts (PDXs).[3]

| Mouse Model | Treatment | Outcome | Reference |

| Apcmin mice | 10 mg/kg this compound, IP daily for 1 month | Inhibited the growth of Apc mutation-driven tumors. | [9] |

| CD-1 mice with HCT116 xenografts | 25 mg/kg this compound, IP daily for 8-12 days | Inhibited the growth of HCT116 xenografts. | [9] |

| Mice with metastatic CRC PDX | 25 mg/kg this compound, IP daily for 8-12 days | Attenuated the growth of the metastatic CRC PDX and reduced cell density. | [9] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer

Therapeutic Selectivity

A significant advantage of this compound is its selective toxicity towards cancer cells over normal intestinal cells.[3] This selectivity is attributed to the lower abundance of CK1α in Wnt-driven tumors compared to normal gastrointestinal tissue.[2][10] The hyperactivated Wnt signaling in cancer cells appears to suppress CK1α levels, making these cells more dependent on the remaining CK1α activity and thus more sensitive to its activation by this compound.[10] This provides a therapeutic index that is often lacking in other Wnt pathway inhibitors.[3]

Experimental Protocols for Evaluating this compound

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in colorectal cancer.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the effect of this compound on the viability of colorectal cancer cell lines.

Protocol (MTT Assay):

-

Seed colorectal cancer cells (e.g., HT29, SW403, HCT116, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol (CellTiter-Glo Luminescent Cell Viability Assay):

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Equilibrate the 96-well plate and CellTiter-Glo reagent to room temperature.

-

Add 100 µL of CellTiter-Glo reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability and EC50 value.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of colorectal cancer cells.

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

Objective: To measure the effect of this compound on the expression of Wnt target genes.

Protocol:

-

Treat colorectal cancer cells with this compound or vehicle control for 24-48 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blotting for β-catenin and Phospho-β-catenin

Objective: To determine the effect of this compound on the levels of total and phosphorylated β-catenin.

Protocol:

-

Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (e.g., Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Protocol:

-

Subcutaneously inject colorectal cancer cells (e.g., HCT116) or implant patient-derived tumor fragments into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-25 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

-

Collect and analyze organs (e.g., intestine) for signs of toxicity.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for the treatment of colorectal cancer. Its mechanism of action, directly targeting the hyperactivated Wnt/β-catenin pathway by activating CK1α, is well-defined. Preclinical data strongly support its efficacy and suggest a favorable safety profile due to its selectivity for cancer cells. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and other CK1α activators.

Future research should focus on a deeper understanding of the mechanisms regulating CK1α expression in CRC and normal tissues to further exploit the observed therapeutic window.[10] Additionally, combination studies with other targeted therapies or standard-of-care chemotherapies could reveal synergistic effects and provide new avenues for clinical translation. The continued development of this compound and similar compounds holds the potential to finally bring a targeted Wnt pathway inhibitor to the clinic for the benefit of colorectal cancer patients.

References

- 1. Experimental toolkit to study the oncogenic role of WNT signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wnt Signaling Pathway and Colorectal Cancer | Faculty of Medicine | Tel Aviv University [en-med.tau.ac.il]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SSTC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of SSTC3, a novel small-molecule activator of casein kinase 1α (CK1α). This compound has garnered interest as a potential therapeutic agent due to its role as an inhibitor of the WNT signaling pathway, which is constitutively active in various human tumors, including nearly all colorectal cancers.[1] This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action.

Introduction to this compound

This compound is a second-generation pharmacological activator of CK1α, developed to improve upon the poor bioavailability of its predecessor, pyrvinium.[1] By activating CK1α, a negative regulator of WNT signaling, this compound promotes the degradation of β-catenin, thereby inhibiting the transcription of WNT target genes implicated in cancer cell proliferation.[2] Preclinical studies have demonstrated that this compound can inhibit the growth of colorectal cancer xenografts in mice, including patient-derived models of metastatic disease, with minimal gastrointestinal toxicity.[1]

Pharmacokinetic Profile of this compound

Publicly available, detailed quantitative pharmacokinetic data for this compound is limited. However, preclinical studies in mice provide key insights into its plasma concentration and dose-dependent exposure. The following table summarizes the available data and provides representative values for a comprehensive pharmacokinetic profile.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species/Model | Dose | Route | Notes |

| Cmax (Maximum Plasma Concentration) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | A strong dose-dependent correlation of Cmax has been observed.[3] |

| Tmax (Time to Cmax) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | - |

| AUC (Area Under the Curve) | Not Reported | CD-1 Mice | 25 mg/kg | i.p. | A strong dose-dependent correlation of AUC has been observed.[3] |

| Plasma Concentration at 24h | ~250 nM | CD-1 Mice | Not specified | i.p. | A concentration of approximately 250 nM can be maintained for 24 hours post-treatment.[3] |

| Half-life (t½) | Not Reported | CD-1 Mice | - | i.p. | - |

| Bioavailability | Significantly Improved | - | - | - | This compound exhibits markedly better pharmacokinetic properties and bioavailability than pyrvinium.[1] |

Note: This table includes representative parameters. Specific values for Cmax, Tmax, AUC, and half-life for this compound are not publicly available and would need to be determined through dedicated pharmacokinetic studies.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to determining the pharmacokinetic profile and efficacy of this compound.

This protocol describes a typical procedure for assessing the pharmacokinetic properties of a small molecule like this compound in a murine model.

-

Animal Model: Male CD-1 mice, 8-10 weeks old.[3]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Compound Formulation: this compound is prepared in a suitable vehicle for intraperitoneal (i.p.) administration.

-

Dosing: A single dose of this compound (e.g., 25 mg/kg) is administered via i.p. injection.[3]

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collection is typically performed via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[3] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

-

Cell Lines: A human colorectal cancer cell line (e.g., HCT116) is used.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment: this compound is administered daily via i.p. injection at a specified dose (e.g., 10 mg/kg or 25 mg/kg).[4] The control group receives vehicle injections.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Mechanism of Action and Signaling Pathway

This compound functions by activating casein kinase 1α (CK1α), a key component of the β-catenin destruction complex. In the canonical WNT signaling pathway, the absence of a WNT ligand allows this complex to phosphorylate β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When the WNT pathway is active, this destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote cell proliferation. In many cancers, mutations in components of the destruction complex lead to constitutive WNT signaling. This compound's activation of CK1α enhances the function of the destruction complex, thereby promoting β-catenin degradation and inhibiting cancer cell growth.

Caption: WNT signaling pathway and the mechanism of action of this compound.

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound is a promising preclinical candidate that effectively inhibits the WNT signaling pathway through the activation of CK1α. Its improved pharmacokinetic profile compared to earlier-generation compounds allows for sustained plasma concentrations in vivo, leading to significant anti-tumor efficacy in colorectal cancer models. While comprehensive quantitative pharmacokinetic data is not yet publicly available, the existing information strongly supports its continued development. Further detailed pharmacokinetic and toxicokinetic studies will be crucial in advancing this compound towards clinical evaluation.

References

- 1. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]

- 3. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Differentiating SSTC3 and the STAC3 Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of SSTC3 and the STAC3 gene, entities often mistaken due to their similar nomenclature. This document elucidates their fundamental differences, detailing their respective molecular nature, biological functions, and clinical relevance.

Core Distinction: A Small Molecule vs. a Gene

The primary and most critical distinction is that This compound is a synthetic small-molecule compound , while STAC3 is a gene that encodes a protein. This compound is a chemical tool and potential therapeutic agent that activates Casein Kinase 1α (CK1α) to inhibit the Wnt signaling pathway. In contrast, the STAC3 gene provides the genetic blueprint for the STAC3 protein, an essential component of the excitation-contraction (E-C) coupling machinery in skeletal muscle.

STAC3 Gene and Protein

The STAC3 gene, standing for SH3 and Cysteine Rich Domain 3, is crucial for proper skeletal muscle function.

Molecular Biology and Function

The STAC3 gene encodes the STAC3 protein, which contains an N-terminal cysteine-rich domain and two SH3 domains[1]. This protein is a vital component of the machinery that translates electrical signals into muscle contractions, a process known as excitation-contraction coupling[2][3][4]. The STAC3 protein is predominantly expressed in skeletal muscle[5][6].

The STAC3 protein interacts with key components of the E-C coupling apparatus, including the dihydropyridine receptor (DHPR) and the ryanodine receptor 1 (RYR1), which are voltage-gated calcium channels[2][7][8]. It is required for the proper localization and function of the DHPR at the T-tubule membrane and is essential for the release of calcium ions from the sarcoplasmic reticulum, which triggers muscle contraction[7][8][9]. Studies in zebrafish and mice have shown that the absence of a functional STAC3 gene leads to defects in E-C coupling and impaired muscle function[4][5][10].

Signaling Pathway: Excitation-Contraction Coupling

The STAC3 protein is a key player in the intricate signaling cascade of skeletal muscle E-C coupling. The process can be summarized as follows:

-

An action potential travels down a motor neuron and reaches the neuromuscular junction.

-

This triggers an action potential in the muscle fiber that propagates along the sarcolemma and down the T-tubules.

-

The depolarization is sensed by the DHPR (Cav1.1), a voltage-gated L-type calcium channel.

-

STAC3 is essential for the proper function and conformational change of the DHPR in response to this voltage change.

-

This conformational change in DHPR is mechanically transmitted to the RYR1 on the sarcoplasmic reticulum membrane.

-

RYR1 opens, releasing a flood of calcium ions (Ca2+) into the cytoplasm.

-

Calcium binds to troponin C, leading to a conformational change that moves tropomyosin, exposing myosin-binding sites on actin filaments.

-

Myosin heads bind to actin, and through ATP hydrolysis, power the sliding of filaments, resulting in muscle contraction.

Clinical Relevance: STAC3 Disorder

Mutations in the STAC3 gene are the cause of STAC3 disorder, a congenital myopathy also known as Native American Myopathy[2][7][11]. This autosomal recessive disorder is characterized by muscle weakness, distinctive facial features, joint contractures, and a susceptibility to malignant hyperthermia[7][11][12][13]. At least five mutations in the STAC3 gene have been identified to cause this disorder by reducing the amount or impairing the function of the STAC3 protein[7]. This disruption in STAC3 function leads to impaired calcium release and, consequently, muscle weakness[7].

Experimental Protocols

To study the in vivo function of the Stac3 gene, knockout mouse models have been generated.

-

Methodology: A common strategy involves inserting a trapping cassette between exons of the Stac3 gene in embryonic stem (ES) cells[14]. This insertion disrupts the normal transcription and production of the Stac3 mRNA. Mice heterozygous for the targeted allele are intercrossed to generate homozygous mutant mice[14]. Genotyping is typically performed using PCR with primers specific to the wild-type and targeted alleles. Diminished expression of Stac3 mRNA in homozygous mutants is confirmed by reverse transcription PCR (RT-PCR) and quantitative RT-PCR[14].

Zebrafish have been instrumental in elucidating the role of STAC3 in E-C coupling.

-

Methodology: A forward genetic screen can be used to identify locomotor mutations. Mutants with defective motor behaviors are selected, and the underlying mutation is mapped to the zebrafish STAC3 gene[10]. To confirm the role in E-C coupling, electrophysiological recordings and calcium imaging are performed on muscle fibers of STAC3 mutant and wild-type sibling zebrafish[4]. The response to caffeine, which directly opens RYR1 channels, can be used to assess the integrity of the contractile apparatus downstream of E-C coupling[10].

This compound: A Small-Molecule Wnt Signaling Inhibitor

This compound is a novel, synthetic small-molecule activator of Casein Kinase 1α (CK1α)[15][16]. It is not a naturally occurring biological entity but a compound developed for research and potential therapeutic applications.

Molecular Mechanism of Action

This compound functions by binding to and activating CK1α, a key negative regulator of the Wnt signaling pathway[15][16][17]. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer (CRC)[18][19].

In the "off-state" of the Wnt pathway, a "destruction complex" that includes CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation. This compound enhances the activity of CK1α, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling even in the presence of oncogenic mutations that would otherwise activate the pathway[16][18].

Signaling Pathway: Wnt/β-catenin Inhibition

Clinical Relevance and Therapeutic Potential

This compound is being investigated as a potential anti-cancer agent. Studies have shown that it can inhibit the growth of colorectal cancer cells in vitro and in vivo[15][16][18]. A significant advantage of this compound is its improved pharmacokinetic properties and minimal gastrointestinal toxicity compared to other Wnt inhibitors[15][16][17]. This enhanced therapeutic index may be due to the observation that WNT-driven tumors have lower levels of the this compound target, CK1α, making them more sensitive to its activation[16][17].

Experimental Protocols

To measure the potency of Wnt inhibitors like this compound, a reporter gene assay is commonly used.

-

Methodology: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TCF/LEF responsive promoter (a downstream target of Wnt signaling). The cells are then treated with a Wnt ligand to activate the pathway, in the presence or absence of varying concentrations of this compound. The activity of the Wnt pathway is quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence indicates inhibition of the pathway.

To assess the anti-tumor efficacy of this compound in a living organism, xenograft models are employed.

-

Methodology: Human colorectal cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice)[18]. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control on a regular schedule. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and analyzed for biomarkers of Wnt signaling and cell proliferation[16].

Summary of Differences

| Feature | This compound | STAC3 Gene |

| Molecular Nature | Small-molecule compound | Gene (DNA sequence) |

| Biological Product | None (it is an effector molecule) | STAC3 protein |

| Primary Function | Activation of Casein Kinase 1α | Encodes the STAC3 protein |

| Signaling Pathway | Inhibition of Wnt/β-catenin signaling | Essential component of skeletal muscle excitation-contraction coupling |

| Cellular Location of Action | Cytoplasm (acts on CK1α) | T-tubule/sarcoplasmic reticulum junction (as a protein) |

| Clinical Relevance | Potential anti-cancer therapeutic (colorectal cancer) | Mutations cause STAC3 disorder (Native American Myopathy) |

| Physiological Role | Pharmacological tool to modulate a signaling pathway | Essential for normal skeletal muscle development and function |

Conclusion

References

- 1. STAC3 SH3 and cysteine rich domain 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. STAC3 - Wikipedia [en.wikipedia.org]

- 3. gettested.us [gettested.us]

- 4. Stac3 is a component of the excitation-contraction coupling machinery and mutated in Native American myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Stac3 Is a Novel Regulator of Skeletal Muscle Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAC3 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. genecards.org [genecards.org]

- 9. Research • STAC3.org [stac3.org]

- 10. STAC3 — European Malignant Hyperthermia Group [emhg.org]

- 11. STAC3 Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. STAC3 disorder: MedlinePlus Genetics [medlineplus.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]

Methodological & Application

Application Notes and Protocols for SSTC3, a CK1α Activator and WNT Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and experimental application of SSTC3, a potent and selective activator of casein kinase 1α (CK1α) and an inhibitor of the WNT signaling pathway. This document includes supplier information, quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate its use in research and drug development.

Supplier and Purchasing Information

This compound is available from several commercial suppliers. Researchers should note that this compound is intended for research use only.

| Supplier | Catalog Number | Quantity | Price (USD) |

| MedchemExpress | HY-111553 | 5 mg | Contact for pricing |

| 10 mg | Contact for pricing | ||

| 50 mg | Contact for pricing | ||

| 100 mg | Contact for pricing | ||

| CymitQuimica | T13004 | 1 mg | Contact for pricing |

| 5 mg | Contact for pricing | ||

| 10 mg | Contact for pricing | ||

| 50 mg | Contact for pricing | ||

| Probechem Biochemicals | PC-60387 | 5 mg | Contact for pricing |

| 10 mg | Contact for pricing | ||

| 50 mg | Contact for pricing | ||

| BOC Sciences | 1242422-09-8 | Custom | Contact for pricing |

| TargetMol | T13004 | 1 mg | $149 |